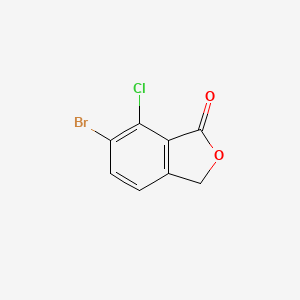

6-Bromo-7-chloro-3H-2-benzofuran-1-one

Description

Properties

IUPAC Name |

6-bromo-7-chloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXJROJBIVKCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C=C2)Br)Cl)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utilization of 6-Bromo-7-chloro-3H-2-benzofuran-1-one in Advanced Drug Discovery: A Technical Guide to Orthogonal Functionalization and Scaffold Application

Executive Summary

In the landscape of modern medicinal chemistry, the design of complex therapeutics relies heavily on privileged scaffolds that offer both structural predictability and synthetic versatility. 6-Bromo-7-chloro-3H-2-benzofuran-1-one (CAS: 1823929-70-9), also known as 6-bromo-7-chlorophthalide, has emerged as a high-value heterocyclic building block[1]. Featuring an isobenzofuran-1(3H)-one core substituted with orthogonal halogens, this compound allows researchers to rapidly explore chemical space via sequential, site-specific metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and biological application frameworks for utilizing this critical intermediate in drug development.

Structural Rationale: The Power of Orthogonal Reactivity

The true value of 6-bromo-7-chloro-3H-2-benzofuran-1-one lies in the distinct electronic and steric environments of its C6 and C7 positions. As an Application Scientist, selecting this starting material is a deliberate choice driven by the thermodynamics of oxidative addition.

The carbon-bromine (C-Br) bond at the C6 position possesses a significantly lower bond dissociation energy (~280 kJ/mol) compared to the carbon-chlorine (C-Cl) bond at the C7 position (~330 kJ/mol). When exposed to a Palladium(0) catalyst, the metal center will kinetically favor insertion into the C-Br bond. This differential reactivity—termed orthogonal halogenation —enables the sequential functionalization of the aromatic ring without the need for cumbersome protection/deprotection steps[2].

Synthetic Workflows & Self-Validating Protocols

To harness the orthogonal reactivity of this scaffold, researchers must employ carefully optimized, step-wise cross-coupling methodologies. The following protocols are designed as self-validating systems to ensure absolute regiocontrol.

Protocol Phase 1: Chemoselective C6-Arylation (Suzuki-Miyaura)

-

Objective: Selectively couple an arylboronic acid at the C6 position while preserving the C7-Cl bond.

-

Causality: By utilizing a standard Pd(0) catalyst (e.g., Pd(PPh3)4 ) and a mild base ( Na2CO3 ) at a moderate temperature (80°C), the activation energy provided is only sufficient to cleave the C-Br bond[1]. The C-Cl bond remains thermodynamically stable under these conditions.

-

Self-Validating Checkpoint: The reaction system validates its own regioselectivity through isotopic signature tracking. The starting material exhibits a distinct Br-Cl isotopic cluster (M, M+2, M+4) in mass spectrometry. Upon successful C6-arylation, the crude LC-MS must show a shift to a pure chlorine isotopic pattern (M, M+2 in a 3:1 ratio). The presence of any M+4 cluster in the product peak immediately flags competitive C7 activation, dictating an immediate halt and temperature downward-titration.

Protocol Phase 2: C7-Amination (Buchwald-Hartwig)

-

Objective: Functionalize the recalcitrant C7-Cl bond with a primary or secondary amine.

-

Causality: With the bromine removed, the C-Cl bond requires a higher activation energy for oxidative addition. Employing a highly electron-rich, sterically demanding biarylphosphine ligand (e.g., XPhos or BrettPhos) alongside Pd2(dba)3 lowers this activation barrier, forcing the Pd catalyst to insert into the C-Cl bond.

-

Self-Validating Checkpoint: Reaction progress is validated by the total disappearance of the chlorinated intermediate's 3:1 isotopic signature in the MS spectra, replaced by the exact mass of the aminated target.

Sequential orthogonal cross-coupling workflow for 6-bromo-7-chloro-3H-2-benzofuran-1-one.

Biological Applications & Target Mechanisms

The benzofuran-1-one (phthalide) scaffold is a privileged structure in medicinal chemistry, frequently utilized to target epigenetic and neurological pathways[3].

Epigenetic Modulation: LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic enzyme overexpressed in various malignancies, including non-small cell lung cancer (NSCLC)[4]. LSD1 removes methyl groups from mono- and dimethylated histone H3 lysine 4 (H3K4me1/2), leading to the silencing of tumor suppressor genes. Derivatives synthesized from 6-bromo-7-chloro-3H-2-benzofuran-1-one are designed to mimic the natural binding substrates within the FAD-dependent amine oxidase domain of LSD1[1]. By occupying this pocket, the phthalide derivatives block demethylation, causing an accumulation of H3K4me2, which triggers chromatin remodeling, reactivation of tumor suppressor genes, and ultimately, cancer cell apoptosis[5].

Protocol Phase 3: LSD1 Enzyme Inhibition Assay (AlphaScreen)

-

Objective: Quantify the IC50 of synthesized benzofuran-1-one derivatives against LSD1[6].

-

Causality: Utilizing a biotinylated histone peptide substrate and an anti-H3K4me2 antibody conjugated to acceptor beads, the AlphaScreen assay translates enzymatic inhibition into a luminescent signal. High luminescence indicates high inhibition (the substrate remains methylated and binds the antibody).

-

Self-Validating Checkpoint: The assay must include a positive control (e.g., GSK2879552) and a no-enzyme negative control. The Z'-factor must be calculated for each plate; a Z' > 0.6 validates the assay's dynamic range, ensuring that any observed IC50 is biologically meaningful rather than an artifact of compound autofluorescence.

Mechanism of LSD1 inhibition by phthalide derivatives leading to cancer cell apoptosis.

Quantitative Data Summaries

The successful application of this scaffold relies on strict adherence to its physicochemical parameters and optimized reaction conditions.

Table 1: Physicochemical & Structural Properties of the Core Scaffold

| Property | Value |

| IUPAC Name | 6-Bromo-7-chloro-3H-2-benzofuran-1-one |

| CAS Number | 1823929-70-9 |

| Molecular Formula | C8H4BrClO2 |

| Molecular Weight | 247.47 g/mol |

| Key Reactive Sites | C6 (Br, primary activation), C7 (Cl, secondary activation) |

| Core Scaffold Class | Isobenzofuran-1(3H)-one (Phthalide) |

Table 2: Optimized Sequential Cross-Coupling Parameters

| Reaction Phase | Target Bond | Catalyst System | Ligand | Temp (°C) | Expected Yield |

| Phase 1: Suzuki | C6-Br | Pd(PPh3)4 | None (Ligandless/ PPh3 ) | 80°C | 75 - 85% |

| Phase 2: Buchwald | C7-Cl | Pd2(dba)3 | XPhos / BrettPhos | 110°C | 60 - 75% |

Conclusion

6-Bromo-7-chloro-3H-2-benzofuran-1-one is far more than a simple chemical intermediate; it is a highly engineered scaffold designed for precision drug discovery. By understanding the thermodynamic causality behind its orthogonal halogens, researchers can deploy self-validating synthetic workflows to rapidly generate libraries of biologically active phthalide derivatives. Whether targeting epigenetic modulators like LSD1 or exploring novel neurological pathways, this building block remains a linchpin in the translation of chemical space into clinical efficacy.

References

-

Chemsrc. "6-Bromo-7-chloro-3H-2-benzofuran-1-one (CAS 1823929-70-9) Properties and Bioassays." Chemsrc Database. URL:[Link]

-

ResearchGate. "Lysine-specific demethylase 1 (LSD1) inhibitors in cancer therapy and Privileged Heterocyclic Scaffolds." ResearchGate Publications. URL: [Link]

Sources

- 1. 6-Bromo-7-chloro-3H-2-benzofuran-1-one|RUO [benchchem.com]

- 2. 7-Bromo-6-chloro-1-benzofuran | 1427404-45-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CAS#:312939-74-5 | Ethyl 2-[(4-methylbenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate | Chemsrc [m.chemsrc.com]

An In-depth Technical Guide to 6-Bromo-7-chloro-3H-2-benzofuran-1-one: A Versatile Heterocyclic Building Block

CAS Number: 1823929-70-9

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-7-chloro-3H-2-benzofuran-1-one, a halogenated heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its emerging role as a versatile building block for novel therapeutic agents.

Introduction: The Significance of the Benzofuranone Scaffold

The benzofuranone core is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules and approved pharmaceuticals. This heterocyclic system's unique electronic and steric properties make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets. The strategic placement of bromo and chloro substituents at the 6- and 7-positions of the benzofuranone ring in the title compound creates a highly versatile intermediate. These halogens serve as reactive handles for further molecular elaboration through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the rapid exploration of chemical space around this core structure.

Physicochemical and Spectroscopic Profile

Precise characterization of a chemical entity is fundamental to its application in research and development. The following tables summarize the key physicochemical and spectroscopic data for 6-Bromo-7-chloro-3H-2-benzofuran-1-one.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1823929-70-9 |

| Molecular Formula | C₈H₄BrClO₂ |

| Molecular Weight | 247.47 g/mol |

| Appearance | (Predicted) White to off-white solid |

| Solubility | Soluble in common organic solvents like DMSO and DMF |

Table 2: Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this specific compound, the following data is predicted based on the analysis of analogous benzofuranone structures and general principles of spectroscopy.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons are expected in the δ 7.0-8.0 ppm range, with splitting patterns influenced by the bromine and chlorine substituents. The methylene protons of the furanone ring are anticipated to appear as a singlet around δ 5.0-5.5 ppm. |

| ¹³C NMR | Aromatic carbons are predicted to resonate in the δ 110-150 ppm range. The carbonyl carbon of the lactone is expected around δ 170-180 ppm. The methylene carbon is predicted in the δ 60-70 ppm range. |

| Infrared (IR) | A strong absorption band characteristic of the lactone carbonyl (C=O) stretching is expected in the range of 1750-1780 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also anticipated. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. The molecular ion peak (M⁺) is expected at m/z 246/248/250. |

Synthesis and Reaction Chemistry

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 6-Bromo-7-chloro-3H-2-benzofuran-1-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization for the specific synthesis of the title compound.

Step 1: O-Alkylation of a Dihalogenated Phenol

-

To a solution of a suitable dihalogenated phenol in an appropriate solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

-

Add an alkylating agent like ethyl bromoacetate dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting ester by column chromatography.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

Treat the product from Step 1 with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture to facilitate the intramolecular cyclization to form the benzofuranone ring.

-

After the reaction is complete, quench the reaction by pouring it onto ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzofuranone.

Step 3: Sequential Halogenation

-

The introduction of bromine and chlorine at specific positions would depend on the starting phenol and the directing effects of the existing substituents. Electrophilic aromatic substitution reactions using N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination in a suitable solvent are common methods.

-

The reaction conditions (temperature, solvent, and catalyst) would need to be carefully controlled to achieve the desired regioselectivity.

-

Purification of the final product, 6-Bromo-7-chloro-3H-2-benzofuran-1-one, would likely be achieved through recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 6-Bromo-7-chloro-3H-2-benzofuran-1-one lies in its potential as a precursor to a diverse array of biologically active molecules. The presence of two distinct halogen atoms allows for selective and sequential functionalization, making it a powerful tool for building molecular complexity.

Anticancer Potential

Halogenated benzofuran derivatives have consistently demonstrated significant anticancer activities.[1][2] The introduction of halogens can enhance the binding affinity of these molecules to their biological targets through the formation of halogen bonds.[2] While the specific anticancer activity of 6-Bromo-7-chloro-3H-2-benzofuran-1-one has not been extensively reported, derivatives of this scaffold are being investigated as potent inhibitors of various cancer-related targets. For instance, some benzofuran derivatives are known to inhibit Lysine Specific Demethylase 1 (LSD1), a promising target for cancer therapy.

The proposed mechanisms of action for anticancer benzofuran derivatives often involve the induction of apoptosis (programmed cell death) in cancer cells.[1] This can occur through both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways. Furthermore, some halogenated benzofurans have been shown to increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[1]

Antimicrobial Activity

The benzofuran scaffold is also a promising pharmacophore for the development of new antimicrobial agents.[3] Halogenation of the benzofuran ring has been shown to enhance antibacterial and antifungal properties.[4] The antimicrobial mechanism of action for these compounds is not fully elucidated but is believed to involve the inhibition of essential bacterial enzymes or the disruption of microbial cell membranes. The ability to functionalize the 6- and 7-positions of 6-Bromo-7-chloro-3H-2-benzofuran-1-one allows for the synthesis of a library of compounds that can be screened for potent and selective antimicrobial activity.

Logical Relationship of Halogenation to Biological Activity

Caption: The role of halogenation in enabling SAR studies and leading to potential biological activities.

Conclusion and Future Perspectives

6-Bromo-7-chloro-3H-2-benzofuran-1-one is a strategically designed heterocyclic building block with considerable potential for the synthesis of novel and potent therapeutic agents. Its di-halogenated benzofuranone core provides a robust platform for medicinal chemists to generate diverse libraries of compounds for screening against a multitude of biological targets. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and is expected to yield promising candidates for the treatment of cancer and infectious diseases. As our understanding of the structure-activity relationships of halogenated benzofurans grows, so too will the importance of versatile intermediates like 6-Bromo-7-chloro-3H-2-benzofuran-1-one in the drug discovery pipeline.

References

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). MDPI. Retrieved from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. Retrieved from [Link]

-

Synthesis and Cytotoxic Properties of Halogen and Aryl-/Heteroarylpiperazinyl Derivatives of Benzofurans. (2025). ResearchGate. Retrieved from [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC. Retrieved from [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). PubMed. Retrieved from [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). ResearchGate. Retrieved from [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

6-Bromo-7-chloro-3H-2-benzofuran-1-one chemical structure and properties

An In-Depth Technical Guide to 6-Bromo-7-chloro-3H-2-benzofuran-1-one: A Versatile Building Block in Medicinal Chemistry

Executive Summary

6-Bromo-7-chloro-3H-2-benzofuran-1-one (CAS No: 1823929-70-9) is a precisely engineered heterocyclic building block designed for the vanguard of pharmaceutical research and drug discovery.[1] This molecule features a benzofuranone (specifically, a phthalide or isobenzofuranone) scaffold, a core structure recognized in medicinal chemistry as a "privileged" motif due to its prevalence in numerous biologically active compounds.[1] The strategic placement of bromo and chloro substituents at the C6 and C7 positions, respectively, confers unique electronic properties and provides orthogonal handles for advanced synthetic manipulations. This guide offers a comprehensive technical overview of its structure, properties, strategic applications, and essential experimental protocols, tailored for researchers and scientists in the field of drug development.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental characteristics is the bedrock of its effective application in research. This section details the structural and physicochemical properties of 6-Bromo-7-chloro-3H-2-benzofuran-1-one.

Nomenclature and Chemical Identifiers

A consistent and unambiguous identification is critical for regulatory compliance, data retrieval, and scientific communication.

| Property | Value | Source |

| Systematic Name | 6-Bromo-7-chloro-3H-2-benzofuran-1-one | - |

| CAS Number | 1823929-70-9 | [1] |

| Molecular Formula | C₈H₄BrClO₂ | [1] |

| Molecular Weight | 247.47 g/mol | [1] |

| InChI Key | DUXJROJBIVKCEN-UHFFFAOYSA-N | [1] |

Chemical Structure Analysis

The molecule's architecture is key to its reactivity and biological interactions. It consists of a bicyclic system where a benzene ring is fused to a γ-lactone ring. The halogen substituents are positioned on the aromatic portion, creating a distinct electronic and steric profile.

Caption: Chemical structure of 6-Bromo-7-chloro-3H-2-benzofuran-1-one.

Physicochemical Data

While experimental data for this specific compound is not widely published, the properties of closely related analogs provide valuable reference points.

| Property | Value | Notes |

| Physical Form | Solid (Predicted) | Based on analogs like 6-Bromoisobenzofuran-1(3H)-one |

| Melting Point | ~99.5 °C | Experimental value for 6-Bromoisobenzofuran-1(3H)-one |

| Boiling Point | ~362.4 °C | Experimental value for 6-Bromoisobenzofuran-1(3H)-one |

| Purity | ≥95% | Typical purity for commercial research chemicals[2] |

| Storage | Store at room temperature in a dry, inert atmosphere | Standard for halogenated aromatic compounds |

The Strategic Importance in Drug Discovery

The value of 6-Bromo-7-chloro-3H-2-benzofuran-1-one extends beyond its basic structure; its design is intentional for modern medicinal chemistry campaigns.

The Benzofuranone Scaffold: A Privileged Core

The benzofuranone core is a recurring motif in compounds targeting a wide array of biological pathways. Its rigid, planar structure provides a reliable anchor for positioning functional groups within protein binding pockets. Derivatives of this scaffold have been investigated as potent inhibitors of critical enzymes such as Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy, and acetylcholinesterase (AChE), relevant to neurodegenerative diseases like Alzheimer's.[1]

The Role of Halogenation in Modulating Bioactivity

The introduction of bromine and chlorine is a deliberate strategy. Halogens can significantly enhance binding affinity through halogen bonding—a non-covalent interaction between the halogen atom and an electron-rich site on a biological target.[2] Furthermore, these substituents modulate the molecule's lipophilicity, which is crucial for cell membrane permeability and overall pharmacokinetic properties. The distinct electronic nature of bromine and chlorine provides two different potential sites for metabolic transformation or further chemical modification.

Synthesis and Quality Control

The reliable synthesis and rigorous characterization of this building block are paramount to its utility.

Proposed Synthetic Workflow

While specific vendor-proprietary synthesis routes are not public, a plausible and chemically sound approach can be devised from commercially available precursors. One common method involves the targeted halogenation of a benzofuran precursor, followed by purification.[1]

Caption: High-level overview of a potential synthetic workflow.

Protocol: Spectroscopic Characterization (A Self-Validating System)

The identity and purity of the final compound must be unequivocally confirmed. This protocol describes a tripartite validation approach.

Objective: To confirm the chemical structure and assess the purity of the synthesized 6-Bromo-7-chloro-3H-2-benzofuran-1-one.

Methodologies:

-

High-Resolution Mass Spectrometry (HRMS):

-

Rationale: Provides an exact mass measurement, confirming the elemental composition (C₈H₄BrClO₂). The isotopic distribution pattern is a critical validation point.

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

-

Acquire the spectrum in positive or negative ion mode.

-

-

Expected Outcome: A molecular ion peak corresponding to the calculated exact mass. A characteristic isotopic pattern showing contributions from both ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) and ³⁵Cl/³⁷Cl (approx. 3:1 ratio) must be observed.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: ¹H and ¹³C NMR provide definitive information about the molecular backbone, confirming the connectivity of atoms and the substitution pattern on the aromatic ring.

-

Procedure:

-

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.

-

-

Expected ¹H NMR Spectrum:

-

Two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two adjacent protons on the benzene ring.

-

A singlet in the aliphatic region (approx. 5.0-5.5 ppm), corresponding to the two protons of the CH₂ group at the C3 position.

-

-

Expected ¹³C NMR Spectrum: Eight distinct carbon signals, including those for the carbonyl group, the aromatic carbons, and the aliphatic CH₂ carbon.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Rationale: Assesses the purity of the compound by separating it from any starting materials, by-products, or other impurities.

-

Procedure:

-

Develop a suitable method using a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Inject a solution of the sample and monitor the elution profile with a UV detector (e.g., at 254 nm).

-

-

Expected Outcome: A single major peak, with the area percentage representing the purity of the compound (typically >95%).

-

Applications in Synthetic Chemistry

This compound is not an end-product but a versatile intermediate. Its true power lies in its capacity for further functionalization.

A Hub for Cross-Coupling Reactions

The presence of two different halogens (Br and Cl) at electronically distinct positions makes this molecule an ideal substrate for sequential, site-selective cross-coupling reactions.[1] Palladium-catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the rapid generation of a library of diverse analogs from a single, advanced intermediate, which is a highly efficient strategy in modern drug discovery.

Caption: Workflow for using the title compound in a Suzuki reaction.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from closely related halogenated benzofurans provides a strong basis for hazard assessment.

Hazard Identification

Based on analogs like 6-bromo-1-benzofuran and 6-bromoisobenzofuran-1(3H)-one, the following hazards are anticipated[3]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

All work should be conducted in a well-ventilated fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5]

-

Engineering Controls: Use a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid dust formation. Use non-sparking tools.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-7-chloro-3H-2-benzofuran-1-one is a strategically designed and highly valuable building block for chemical and pharmaceutical research. Its privileged benzofuranone core, combined with the synthetically versatile halogen substituents, makes it an ideal starting point for the synthesis of complex molecular architectures. By enabling rapid diversification through established cross-coupling chemistries, this compound serves as a powerful tool for exploring chemical space and accelerating the discovery of novel therapeutic agents. Adherence to rigorous analytical validation and safety protocols will ensure its effective and safe application in the laboratory.

References

-

6-Bromo-1-benzofuran | C8H5BrO | CID 15158722 - PubChem. [Link]

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC. [Link]

-

Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). [Link]

-

Synthesis and Trypanocidal Evaluation of Some Novel 2-(Substituted Benzylidene)-5, 7-Dibromo-6-Hydroxy-1-Benzofuran-3(2H)-Ones - SCIRP. [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. [Link]

Sources

6-Bromo-7-chloro-3H-2-benzofuran-1-one molecular formula and weight

Technical Profile: 6-Bromo-7-chloro-3H-2-benzofuran-1-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-7-chloro-3H-2-benzofuran-1-one is a halogenated heterocyclic compound featuring a benzofuranone core.[1] Such structures are recognized as "privileged structures" in medicinal chemistry due to their recurrence in a wide array of biologically active molecules and approved pharmaceuticals.[1] The specific placement of bromine and chlorine substituents on the aromatic ring at positions 6 and 7 creates a distinct electronic and steric profile, making it a valuable building block for targeted synthesis in drug discovery.[1] Its applications in research are primarily as an intermediate in the synthesis of more complex molecules with potential therapeutic activities, including anticancer and antimicrobial properties.[1]

Chemical Identity and Properties

The fundamental chemical properties of a compound are defined by its molecular formula and corresponding molecular weight. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

| Identifier | Value | Source |

| Molecular Formula | C₈H₅BrClO | Benchchem[1] |

| Molecular Weight | 247.47 g/mol | Benchchem[1] |

| CAS Number | 1823929-70-9 | Benchchem[1] |

The molecular formula, C₈H₅BrClO, precisely defines the elemental composition: eight carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom. This composition directly informs the calculated molecular weight.

Structural and Data Hierarchy

The relationship between the compound's nomenclature and its core chemical data can be visualized as a direct hierarchy. This ensures clarity in identifying and sourcing the correct material for experimental workflows.

Caption: Hierarchical data for 6-Bromo-7-chloro-3H-2-benzofuran-1-one.

References

Sources

An In-depth Technical Guide to 6-Bromo-7-chloro-2-benzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-7-chloro-2-benzofuran-1(3H)-one, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. It covers nomenclature, physicochemical properties, synthesis, analytical characterization, and safety protocols, designed to support advanced research and development activities.

Chemical Identity and Nomenclature

The formal IUPAC name for the compound is 6-Bromo-7-chloro-2-benzofuran-1(3H)-one . The structure features a benzofuranone core, which is a bicyclic system consisting of a fused benzene and furanone ring. The "(3H)" designation specifies the location of the saturated carbon in the furanone ring, also known as a lactone. The aromatic ring is substituted with a bromine atom at position 6 and a chlorine atom at position 7.

This compound is recognized as a high-value heterocyclic building block in pharmaceutical research, primarily due to its benzofuranone scaffold, a privileged structure found in numerous biologically active molecules.[1] The dual halogenation at adjacent positions offers unique opportunities for further chemical modification.

Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-Bromo-7-chloro-2-benzofuran-1(3H)-one |

| Synonyms | 6-Bromo-7-chloro-3H-2-benzofuran-1-one |

| Molecular Formula | C₈H₄BrClO₂ |

| Molecular Weight | 247.48 g/mol |

| Canonical SMILES | C1C(=O)OC2=C1C=C(C(=C2)Cl)Br |

| InChI Key | Information not publicly available |

| CAS Number | Information not publicly available |

Physicochemical Properties

Quantitative data on the physicochemical properties of this specific compound are not widely published. However, based on related structures like 6-bromoisobenzofuran-1(3H)-one and general principles, the following properties can be predicted. Halogenation typically increases melting point and boiling point due to increased molecular weight and stronger intermolecular forces. Lipophilicity is also expected to be high.

| Property | Predicted Value / Observation | Source / Justification |

| Physical Form | Solid at room temperature | Based on similar substituted benzofuranones.[2] |

| Melting Point | > 100 °C | Halogenated aromatic compounds are typically crystalline solids with relatively high melting points. |

| Boiling Point | > 300 °C (Predicted) | Based on related structures.[2] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate). Sparingly soluble in water. | General property of non-polar organic compounds. |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere.[2][3] | Recommended for halogenated organic intermediates to prevent degradation. |

Synthesis and Mechanistic Considerations

The synthesis of 6-Bromo-7-chloro-2-benzofuran-1(3H)-one can be approached through multi-step sequences starting from appropriately substituted phenols or benzoic acids. While a specific, validated protocol for this exact molecule is not detailed in the available literature, a general and plausible synthetic workflow can be constructed based on established organic chemistry principles for related benzofuranones.

Proposed Synthetic Workflow

A logical approach involves the formation of a substituted (carboxymethoxy)benzoic acid followed by an intramolecular cyclization/dehydration reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar syntheses and should be optimized for safety and yield.

Step 1: Synthesis of 2-(Carboxymethoxy)-4-chlorobenzoic acid (Intermediate)

-

To a solution of a suitably substituted 4-chlorobenzoic acid derivative in an appropriate solvent (e.g., acetic anhydride), add a reagent like glyoxylic acid.

-

Add a catalyst, such as anhydrous sodium acetate.

-

Heat the reaction mixture under reflux (e.g., at 150 °C) for several hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with ice-cold water to precipitate the product.[2]

-

Collect the solid by filtration, wash thoroughly with water, and dry.

Step 2: Cyclization to 6-Bromo-7-chloro-2-benzofuran-1(3H)-one

-

The subsequent step would involve bromination of the aromatic ring. A solution of the intermediate from Step 1 in a solvent like chloroform or acetic acid would be treated with a brominating agent (e.g., Br₂).[4]

-

The reaction may require gentle warming to proceed to completion.[4]

-

After the reaction, the mixture is cooled, and the product is precipitated or extracted.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., glacial acetic acid, ethanol) or by column chromatography on silica gel.[1][4]

Causality Behind Choices:

-

Acetic Anhydride: Acts as both a solvent and a dehydrating agent in the cyclization step, driving the reaction forward.[2]

-

Bromine in Chloroform/Acetic Acid: A standard and effective method for electrophilic aromatic bromination of activated or moderately deactivated rings.[4]

-

Recrystallization: This purification technique is chosen to obtain a highly crystalline product, effectively removing impurities that have different solubility profiles.

Analytical Characterization

Confirming the identity and purity of the final compound is critical. A combination of spectroscopic methods is employed for full structural elucidation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.[6]

¹H NMR (Proton NMR):

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants (J-values) will indicate their ortho relationship.

-

Methylene Protons (-CH₂-): A singlet is expected for the two protons at the C3 position of the furanone ring (typically δ 4.5-5.5 ppm), as they have no adjacent protons to couple with.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A signal in the downfield region (δ 165-175 ppm) is characteristic of the lactone carbonyl.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbons attached to the halogens (C-Br and C-Cl) will be shifted accordingly.

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region (δ 65-75 ppm) corresponds to the C3 carbon.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1 ratio), providing definitive evidence of their presence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1760-1780 cm⁻¹ is indicative of the carbonyl group within the five-membered lactone ring.

-

C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region corresponds to the C-O bond of the ester.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuranone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[1][7][8] Derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][7][8][9]

Role as a Synthetic Intermediate

6-Bromo-7-chloro-2-benzofuran-1(3H)-one is primarily valuable as a versatile intermediate.[1] The two distinct halogen atoms can be selectively functionalized using modern cross-coupling reactions.

This strategic functionalization allows researchers to rapidly generate libraries of complex molecules for screening against various biological targets, such as protein kinases, acetylcholinesterase, or histone demethylases.[1][10] For instance, benzofuran derivatives have been investigated as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a promising target in cancer therapy.[1][10]

Safety, Handling, and Storage

As with all halogenated organic compounds, 6-Bromo-7-chloro-2-benzofuran-1(3H)-one must be handled with appropriate safety precautions in a controlled laboratory setting.

Hazard Identification

Based on analogous compounds, the following hazards are likely:

-

Respiratory Irritation: May cause respiratory irritation.[11]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][13] Facilities should be equipped with an eyewash station and safety shower.[3]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][15]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][13][14]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[3][15]

Conclusion

6-Bromo-7-chloro-2-benzofuran-1(3H)-one represents a strategically important building block for chemical synthesis. Its densely functionalized core, featuring a privileged benzofuranone scaffold and two distinct, modifiable halogen atoms, makes it an asset for generating molecular diversity in drug discovery programs and for creating novel organic materials. Proper understanding of its synthesis, characterization, and safe handling is essential for unlocking its full potential in scientific research.

References

-

Khan, S. A. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Prajapati, S. M., et al. (2021). Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research & Development. Available from: [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. Available from: [Link]

-

Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28044-28063. Available from: [Link]

-

He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances. Supporting Information. Available from: [Link]

-

PubChem. 6-Bromo-1-benzofuran. National Center for Biotechnology Information. Available from: [Link]

-

Synerzine. Safety Data Sheet: 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-. Available from: [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Thermo Fisher Scientific. Safety Data Sheet: 2,3-Benzofuran. Available from: [Link]

-

Zhang, P., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. Available from: [Link]

-

Worth, B. R. (1976). Synthesis of some benzofuranoid compounds (Thesis). Australian National University. Available from: [Link]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

Chennuru, R., et al. (2015). Crystal structure of 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o43–o44. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0267046). Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Search Results. Available from: [Link]

Sources

- 1. 6-Bromo-7-chloro-3H-2-benzofuran-1-one|RUO [benchchem.com]

- 2. 6-CHLORO-BENZOFURAN-3-ONE | 3260-78-4 [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. Crystal structure of 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 8. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. 6-Bromo-1-benzofuran | C8H5BrO | CID 15158722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pannellum [cdn.biola.edu]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. synerzine.com [synerzine.com]

Introduction: Unveiling a Privileged Heterocyclic Building Block

An In-Depth Technical Guide to 6-Bromo-7-chloro-3H-2-benzofuran-1-one: A Versatile Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the benzofuranone scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] 6-Bromo-7-chloro-3H-2-benzofuran-1-one is a high-value heterocyclic compound featuring this core structure, specifically designed for advanced pharmaceutical research and drug discovery. Its strategic halogenation with both bromine and chlorine atoms on the aromatic ring makes it an exceptionally versatile intermediate for further chemical modifications, empowering researchers to rapidly synthesize and explore a wide range of novel molecules. This guide offers a comprehensive technical overview of its synthesis, chemical properties, and applications, providing field-proven insights for researchers, scientists, and drug development professionals.

Synthesis and Chemical Reactivity: A Chemist's Perspective

The true value of 6-Bromo-7-chloro-3H-2-benzofuran-1-one lies in its synthetic accessibility and its potential for diverse chemical transformations. Understanding its synthesis and reactivity is paramount for its effective utilization in research.

Conceptual Synthetic Pathways

While specific literature detailing the synthesis of 6-Bromo-7-chloro-3H-2-benzofuran-1-one is not abundant, a common method for creating similar benzofuran structures involves the bromination of a benzofuran precursor. The synthesis of the core benzofuranone ring can be achieved through various methods, including the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes, which allows for a regioselective preparation of benzofuranones with controlled substitution patterns.[2][3]

A plausible synthetic approach could involve the cyclization of a suitably substituted phenylacetic acid derivative. The strategic placement of the bromo and chloro groups on the starting phenol would be critical for the final product's structure.

Caption: Conceptual synthetic workflow for 6-Bromo-7-chloro-3H-2-benzofuran-1-one.

Chemical Reactivity and Functionalization

The chemical behavior of 6-Bromo-7-chloro-3H-2-benzofuran-1-one is largely dictated by its key functional groups: the lactone (cyclic ester) within the benzofuranone ring and the bromo and chloro substituents.

-

Cross-Coupling Reactions: The presence of two distinct halogen atoms (bromide and chloride) on the aromatic ring is a significant feature. This allows for selective and sequential metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings. This enables the introduction of a wide variety of substituents, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Substitution Reactions: The bromine and chlorine atoms can be displaced by other functional groups through nucleophilic aromatic substitution, further expanding the synthetic possibilities.

-

Oxidation and Reduction: The benzofuranone core can undergo oxidation or reduction under specific conditions to yield different derivatives, adding another layer of chemical diversity.

| Property | Value |

| Molecular Formula | C₈H₄BrClO₂ |

| Molecular Weight | 247.47 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| Reactivity | Amenable to cross-coupling and substitution reactions |

Applications in Scientific Research and Drug Development

The utility of 6-Bromo-7-chloro-3H-2-benzofuran-1-one extends across various domains of scientific research, with its primary application being in medicinal chemistry and drug discovery.

A Scaffold for Novel Therapeutics

The benzofuran scaffold is a cornerstone in the development of new pharmaceuticals.[4] Derivatives have shown a wide spectrum of biological activities, making 6-Bromo-7-chloro-3H-2-benzofuran-1-one a compound of significant interest.

-

Anticancer Potential: Benzofuran derivatives have emerged as promising candidates in oncology.[4] The presence of halogens on the benzofuran ring can enhance anticancer activity.[4] Specifically, compounds like 6-bromo-7-chloro-3H-2-benzofuran-1-one are being investigated for their potential anticancer properties.[4] Research has shown that some benzofuran derivatives are potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a promising target for cancer therapy.

-

Antimicrobial Activity: The benzofuran nucleus is a key feature in many compounds with antimicrobial properties.[5] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes or the disruption of cell membranes.

-

Enzyme Inhibition: Beyond cancer and microbial targets, benzofuran-based compounds have been explored as inhibitors of other enzymes, such as acetylcholinesterase (AChE), which is relevant for the potential treatment of neurodegenerative diseases like Alzheimer's.

Use in Materials Science

While the primary focus is on its biological applications, this compound also has potential uses in the development of materials for electronic devices and other industrial applications. The rigid, aromatic structure combined with the potential for functionalization makes it an interesting candidate for creating novel organic materials.

Conceptual Experimental Protocol: Synthesis of a Substituted Benzofuranone

The following is a generalized, step-by-step methodology for the synthesis of a benzofuranone derivative, illustrating the key chemical transformations involved. This protocol is conceptual and would require optimization for the specific synthesis of 6-Bromo-7-chloro-3H-2-benzofuran-1-one.

Objective: To synthesize a substituted benzofuranone from a corresponding substituted phenol.

Materials:

-

Substituted phenol

-

Reagent for introducing the acetic acid side chain (e.g., a haloacetate)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., acetone or DMF)

-

Acid for cyclization (e.g., polyphosphoric acid or a strong acid catalyst)

-

Halogenating agent (e.g., N-bromosuccinimide, N-chlorosuccinimide)

-

Radical initiator (e.g., AIBN), if required

-

Appropriate workup and purification reagents (solvents for extraction, drying agents, silica gel for chromatography)

Procedure:

-

O-Alkylation:

-

In a round-bottom flask, dissolve the starting substituted phenol in a suitable solvent.

-

Add a base, such as potassium carbonate, to the solution.

-

Add the alkylating agent (e.g., ethyl bromoacetate) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture, filter off the base, and remove the solvent under reduced pressure.

-

Purify the resulting ester intermediate.

-

-

Hydrolysis and Cyclization:

-

Hydrolyze the ester to the corresponding carboxylic acid using standard procedures (e.g., with NaOH followed by acidification).

-

The resulting phenoxyacetic acid can then be cyclized. A common method is to heat the acid in the presence of a dehydrating agent like polyphosphoric acid or by using a strong acid catalyst.

-

Monitor the formation of the benzofuranone core by TLC.

-

After the reaction is complete, carefully quench the reaction mixture (e.g., by pouring it onto ice) and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent to obtain the crude benzofuranone.

-

-

Halogenation:

-

Dissolve the benzofuranone core in a suitable solvent (e.g., chloroform or acetic acid).

-

Add the halogenating agent(s) (e.g., NBS and/or NCS) to the solution. A radical initiator may be added if the reaction requires it.

-

The reaction may be carried out under thermal conditions or with photochemical initiation.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction mixture, which may involve washing with a reducing agent solution (like sodium thiosulfate) to remove excess halogen.

-

Extract the final product, dry the organic layer, and remove the solvent.

-

-

Purification:

-

Purify the final 6-Bromo-7-chloro-3H-2-benzofuran-1-one product using column chromatography on silica gel to obtain a compound of high purity.

-

Caption: A conceptual step-by-step experimental workflow for benzofuranone synthesis.

Conclusion: A Key Player in Future Discoveries

6-Bromo-7-chloro-3H-2-benzofuran-1-one is more than just a chemical compound; it is a versatile tool that opens doors to new areas of chemical space. Its privileged benzofuranone core, combined with the strategic placement of bromo and chloro substituents, makes it an invaluable building block for the synthesis of novel molecules with potential therapeutic applications. For researchers in drug discovery and medicinal chemistry, a thorough understanding of this compound's properties and reactivity is essential for harnessing its full potential to create the next generation of innovative medicines.

References

-

(PDF) Reactivity of Benzofuran Derivatives - ResearchGate. [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans | The Journal of Organic Chemistry - ACS Publications - ACS.org. [Link]

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC. [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. [Link]

-

Synthesis and Trypanocidal Evaluation of Some Novel 2-(Substituted Benzylidene)-5, 7-Dibromo-6-Hydroxy-1-Benzofuran-3(2H)-Ones - SCIRP. [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. [Link]

-

Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). [Link]

-

Benzofuran synthesis - Organic Chemistry Portal. [Link]

-

Benzofuranone synthesis - Organic Chemistry Portal. [Link]

-

The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. [Link]

-

6-Bromo-1-benzofuran | C8H5BrO | CID 15158722 - PubChem. [Link]

-

New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - Semantic Scholar. [Link]

-

3(2H)-Benzofuranone, 6-chloro- - ChemBK. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - NIH. [Link]

- CN105524032A - Method for producing isobenzofuran-1 (3H)

-

Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. 7-Bromo-6-chloro-1-benzofuran | 1427404-45-2 | Benchchem [benchchem.com]

- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Discovery and history of benzofuranone compounds

An In-Depth Technical Guide to the Discovery and History of Benzofuranone Compounds

Abstract

Benzofuranones, heterocyclic compounds featuring a fused benzene and furanone ring, represent a privileged scaffold in medicinal chemistry and natural product science.[1] Their intrinsic structural features have made them a focal point for chemical synthesis and biological investigation for decades. This guide provides a comprehensive overview of the historical discovery of benzofuranone compounds, tracing their origins from natural isolates to the evolution of sophisticated synthetic methodologies. It further explores their diverse biological activities and the molecular pathways they modulate, offering field-proven insights for researchers, scientists, and professionals in drug development.

The Genesis of a Scaffold: Discovery in Nature's Laboratory

The story of the benzofuranone core begins not in a flask, but in the intricate biochemical pathways of plants and microorganisms.[2][3][4] For centuries, traditional medicines unknowingly utilized extracts rich in these compounds. However, the formal discovery and structural elucidation of this chemical class awaited the advent of modern analytical techniques.

Natural products containing the benzofuran ring are predominantly isolated from plant families such as Asteraceae, Rutaceae, and Liliaceae.[3] Notable early examples include ailanthoidol, a neolignan with a 2-arylbenzofuran skeleton, and usnic acid, a more complex dibenzofuran derivative.[5] These initial discoveries spurred chemists to explore the vast chemical diversity of natural sources, leading to the identification of numerous benzofuran and benzofuranone derivatives.

A landmark event in the history of this scaffold was the isolation of the antifungal agent Griseofulvin in the 1930s. This complex spiro-benzofuranone, produced by the fungus Penicillium griseofulvum, demonstrated potent biological activity and became a cornerstone for future research into the therapeutic potential of this class of compounds.[5]

Key Historical Milestones

| Year(s) | Milestone | Significance for the Field |

| Early 20th Century | Isolation of Natural Benzofurans | First identification of the core benzofuran structure from various plant species like Krameria ramosissima and Zanthoxylum ailanthoides.[2][5] |

| 1930s | Discovery of Griseofulvin | Isolation of a potent antifungal agent with a complex benzofuranone structure, highlighting the therapeutic potential of the scaffold.[5] |

| Mid-20th Century | First Synthetic Routes | Development of initial, multi-step synthetic methods, such as the Perkin synthesis from coumarin, enabling laboratory access to the core.[6] |

| Late 20th Century | Advent of Catalytic Methods | Introduction of transition-metal catalysis (e.g., Palladium) for more efficient and regioselective construction of benzofuranone rings.[7][8] |

| 21st Century | Expansion of Biological Applications | Discovery of a wide range of activities including anticancer, anti-inflammatory, neuroprotective, and antiviral properties.[1][2][9][10] |

The Art of Creation: Evolution of Synthetic Strategies

The compelling biological profiles of benzofuranones have driven extensive efforts in synthetic organic chemistry. Methodologies have evolved from classical, often harsh, multi-step sequences to elegant and highly efficient catalytic and one-pot procedures.

Classical Approaches

Initial syntheses often relied on the cyclization of pre-functionalized phenolic precursors. The Perkin synthesis , for example, historically produced benzofuran from coumarin.[6] Other foundational methods involved intramolecular Friedel-Crafts-type reactions or lactonization of substituted phenylacetic acids, which laid the groundwork for more advanced strategies.[8]

Modern Catalytic Methodologies

The modern era of benzofuranone synthesis is dominated by catalytic methods that offer superior efficiency, selectivity, and functional group tolerance.

-

Palladium-Catalyzed Cyclizations: A cornerstone of modern synthesis involves the Pd-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation.[8] This approach allows for the direct and atom-economical construction of the benzofuranone core.

-

Domino and Cascade Reactions: Sophisticated strategies have been developed where multiple bond-forming events occur in a single pot. For example, a tandem Friedel-Crafts/lactonization reaction can be used to assemble 3,3-disubstituted benzofuranones from phenols and α-hydroxy acid esters.[8]

-

Gold-Catalyzed Cycloisomerization: Gold catalysts have proven effective in the cycloisomerization of o-alkynyl phenols to furnish benzofuran-3(2H)-ones, demonstrating the utility of π-acid catalysis in this field.[11]

Experimental Protocol: Generalized Synthesis via Diels-Alder/Lactonization Cascade

This protocol outlines a modern, regioselective approach to synthesizing substituted benzofuranones, showcasing the power of cascade reactions. The causality behind this choice is its ability to rapidly build molecular complexity from relatively simple starting materials in a controlled manner.

Objective: To synthesize a substituted benzofuranone via a Lewis acid-promoted cascade reaction.

Materials:

-

3-hydroxy-2-pyrone derivative (1.0 equiv)

-

Nitroalkene derivative (2.0 equiv)

-

Aluminum Chloride (AlCl₃) (0.1 equiv, Lewis acid catalyst)

-

Trifluoroacetic Acid (TFA) (0.2 equiv, protic acid catalyst)

-

1,2-Dichlorobenzene (DCB) (Solvent, 0.5 M)

-

Butylated hydroxytoluene (BHT) (0.1 equiv, radical inhibitor)

Procedure:

-

Vessel Preparation: To a thick-walled reaction vessel, add the 3-hydroxy-2-pyrone, nitroalkene, BHT, and AlCl₃.[12] The use of a radical inhibitor like BHT is crucial to prevent undesired side reactions under thermal conditions.

-

Inert Atmosphere: Flush the vessel with an inert gas (e.g., Argon) for 5 minutes to exclude oxygen and moisture, which can deactivate the Lewis acid catalyst.

-

Reagent Addition: Add the solvent (DCB) and the protic acid co-catalyst (TFA), and quickly seal the vessel.[12] The combination of a Lewis acid and a protic acid is synergistic, promoting both the initial Diels-Alder reaction and the subsequent cyclization.[12]

-

Reaction: Heat the reaction mixture to 120 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

-

Purification: Upon completion, cool the reaction mixture to room temperature. The mixture can be directly purified by flash column chromatography on silica gel without an aqueous workup to yield the final benzofuranone product.[12]

Caption: A streamlined workflow for benzofuranone synthesis.

Biological Significance and Therapeutic Frontiers

Benzofuranone derivatives exhibit a remarkable breadth of biological and pharmacological activities, establishing them as essential scaffolds in drug discovery.[10][13]

-

Anticancer Activity: This is one of the most extensively studied applications. Benzofuranones exert their antiproliferative effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization which disrupts cell division, and modulation of key signaling pathways like hypoxia-inducible factor (HIF-1).[1][3] Hybrid molecules incorporating benzofuran with other pharmacophores like chalcone or piperazine have emerged as potent cytotoxic agents.[3]

-

Antifungal and Antimicrobial Activity: As exemplified by griseofulvin, benzofuranones have a long history as antifungal agents.[5] Synthetic derivatives continue to be explored for their activity against a range of bacterial and fungal pathogens.[2]

-

Anti-Inflammatory and Antioxidant Effects: Many benzofuranone compounds demonstrate significant anti-inflammatory and antioxidant properties.[5][14] They can scavenge harmful free radicals and modulate inflammatory pathways, making them attractive candidates for treating conditions associated with oxidative stress and inflammation.

-

Neuroprotective Properties: Certain benzofuranone derivatives have shown promise in the context of neurodegenerative disorders like Alzheimer's disease.[1][3] Some compounds have been found to collaborate with Insulin-Like Growth Factor 1 (IGF-1) to enhance neuroprotective activity, presenting a novel therapeutic strategy.[9]

Mechanism of Action: Modulating Cellular Signaling

The diverse bioactivities of benzofuranones are a direct result of their ability to interact with and modulate critical cellular signaling pathways. Their planar structure allows for effective binding to enzyme active sites and protein-protein interfaces.

Caption: Benzofuranones modulate key pathways for therapeutic effects.

Conclusion and Future Outlook

From their humble origins as constituents of medicinal plants to their current status as highly sought-after targets in synthetic and medicinal chemistry, benzofuranone compounds have had a rich and impactful history. The journey has been marked by seminal discoveries in natural products, revolutionary advances in catalytic synthesis, and a continuous expansion of their known biological activities.

The future of benzofuranone research remains bright. Key areas of focus will include:

-

Development of Novel Synthetic Strategies: Continued innovation in catalytic and green chemistry will enable more efficient, sustainable, and diverse syntheses of complex benzofuranone libraries.[14][15]

-

Target Deconvolution: Identifying the specific protein targets and elucidating the precise mechanisms of action for bioactive benzofuranones will facilitate rational drug design and the development of more potent and selective agents.

-

Exploration of New Therapeutic Areas: The scaffold's proven versatility suggests its potential in underexplored areas such as antiviral and anti-parasitic therapies.[2]

The benzofuranone core is a testament to the power of a privileged chemical scaffold. Its elegant fusion of aromatic and heterocyclic character will undoubtedly continue to inspire the discovery and development of novel therapeutic agents for years to come.

References

- Vertex AI Search. (2024). Mini Review on Important Biological Properties of Benzofuran Derivatives.

- BenchChem. (n.d.). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.

- He, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Future Medicinal Chemistry, 11(21), 2825-2854.

- Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4851.

- Royal Society of Chemistry. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives.

- Semantic Scholar. (n.d.). BENZOFURANS: A NEW PROFILE OF BIOLOGICAL ACTIVITIES.

- BenchChem. (n.d.). The Chemistry and Synthesis of Hexahydro-1-benzofuran-2(3H)-one: A Technical Guide.

- Molecules. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.

- ResearchGate. (n.d.). Synthetic methods of benzofuran‐3(2H)‐ones.

- Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.

- Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.

- IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance.

- Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.

- PubMed. (2016). Discovery of Benzofuran Derivatives That Collaborate With Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection.

- ResearchGate. (2025). Isolation and identification of a new benzofuranone derivative from Usnea longissima.

- ResearchGate. (n.d.). Bioactive Benzofuran Derivatives: A Review.

- Organic Chemistry Portal. (n.d.). Benzofuranone synthesis.

- JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.

- LBP.World. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.

- PubMed. (2015). Bioactive Benzofuran derivatives: A review.

- ResearchGate. (2017). First total synthesis of the only known 2-isopropyliden-2H-benzofuran-3-one isolated from V. luetzelburgii.

- Journal of Scientific and Innovative Research. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives.

- PubMed. (2015). The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression.

- MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.

- MDPI. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. Benzofuranone synthesis [organic-chemistry.org]

- 9. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 13. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atlantis-press.com [atlantis-press.com]

- 15. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 6-Bromo-7-chloro-3H-2-benzofuran-1-one: A Technical Guide

Introduction

6-Bromo-7-chloro-3H-2-benzofuran-1-one is a halogenated heterocyclic compound with a core benzofuranone structure. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The precise structural elucidation of these molecules is paramount for understanding their chemical reactivity, and for the rational design of new therapeutic agents. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the characterization of 6-Bromo-7-chloro-3H-2-benzofuran-1-one. This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectroscopic data and the underlying principles for their interpretation, alongside field-proven experimental protocols.

Molecular Structure and Spectroscopic Overview

The structure of 6-Bromo-7-chloro-3H-2-benzofuran-1-one, presented below, dictates its spectroscopic characteristics. The molecule consists of a bicyclic system: a benzene ring fused to a γ-lactone ring. The benzene ring is substituted with a bromine atom at position 6 and a chlorine atom at position 7. The lactone ring contains a methylene group (-CH₂-) and a carbonyl group (C=O).

Caption: Molecular structure of 6-Bromo-7-chloro-3H-2-benzofuran-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.30 | s | 2H | H-3 (CH₂) |

| ~7.65 | d, J ≈ 8.5 Hz | 1H | H-4 |

| ~7.40 | d, J ≈ 8.5 Hz | 1H | H-5 |

Expertise & Experience in Interpretation:

-

H-3 Methylene Protons: The two protons on the C-3 carbon of the lactone ring are expected to be chemically equivalent and appear as a singlet due to the absence of adjacent protons. Their chemical shift is significantly downfield (predicted around 5.30 ppm) due to the deshielding effect of the adjacent oxygen atom and the nearby carbonyl group.

-

Aromatic Protons (H-4 and H-5): The two aromatic protons, H-4 and H-5, form an AX spin system. They are expected to appear as two doublets with a typical ortho-coupling constant (J) of approximately 8.5 Hz. The H-4 proton is anticipated to be further downfield (~7.65 ppm) compared to H-5 (~7.40 ppm). This is because H-4 is ortho to the electron-withdrawing carbonyl group of the lactone ring, which exerts a stronger deshielding effect at the ortho position. The bromine and chlorine atoms also influence the chemical shifts of the aromatic protons through their inductive and mesomeric effects.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~170 | C-1 (C=O) |

| ~150 | C-7a |

| ~135 | C-3a |

| ~128 | C-5 |

| ~125 | C-4 |

| ~120 | C-6 (C-Br) |

| ~118 | C-7 (C-Cl) |

| ~70 | C-3 (CH₂) |

Expertise & Experience in Interpretation:

-

Carbonyl Carbon (C-1): The lactone carbonyl carbon is expected to resonate at the most downfield position (~170 ppm), which is characteristic for ester and lactone carbonyls.[1]

-

Quaternary Aromatic Carbons (C-3a, C-6, C-7, C-7a): The two quaternary carbons of the benzene ring attached to the halogens, C-6 and C-7, will have their chemical shifts influenced by the electronegativity of the attached halogen. The carbon bearing the bromine (C-6) is expected around 120 ppm, while the carbon with the more electronegative chlorine (C-7) will be slightly more deshielded, around 118 ppm.[1] The bridgehead carbons, C-3a and C-7a, are also deshielded due to their positions within the fused ring system.

-

Protonated Aromatic Carbons (C-4, C-5): The chemical shifts of C-4 and C-5 are influenced by the substituents on the ring. Their predicted values are in the typical aromatic region.

-

Methylene Carbon (C-3): The C-3 methylene carbon, being attached to an oxygen atom, will be significantly deshielded and is expected to appear around 70 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of 6-Bromo-7-chloro-3H-2-benzofuran-1-one and dissolve it in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Homogenization: Gently vortex the sample to ensure complete dissolution and a homogenous solution.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.[2]

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

-